Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride
Description
Ethyl 1-amino-3-oxo-cyclobutanecarboxylate hydrochloride is a cyclobutane-derived compound featuring an amino group at position 1, a ketone (oxo) group at position 3, and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 1-amino-3-oxocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-2-11-6(10)7(8)3-5(9)4-7;/h2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHWCHQLZXEUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Synthesis
The synthesis begins with l-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-l-carboxylic acid ethyl ester (Formula III), which undergoes catalytic hydrogenolysis to yield l-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-l-carboxylic acid ethyl ester (Formula IV). This step removes the benzyl group via palladium-catalyzed hydrogenation (Pd/C) in ethanol, with acetic acid added to adjust the reaction pH to 3.0–5.0.
The hydrogenolysis mechanism involves:
-
Adsorption of hydrogen onto the palladium surface.
-
Cleavage of the C–O bond in the benzyl group, releasing toluene as a byproduct.
-
Deprotonation of the hydroxyl intermediate under acidic conditions.
Catalyst Optimization for Scalability
Small-scale reactions (≤50 g) using dry Pd/C (10% loading) achieve complete debenzylation within 2–4 days. However, scaling to ≥100 g introduces safety risks due to the pyrophoric nature of dry palladium. Substituting wet Pd/C (pre-wetted with 50% water) mitigates ignition hazards but initially resulted in incomplete reactions. Adjusting the pH to 3.0–5.0 with acetic acid resolved this issue, enabling full conversion within 3–5 days at scale (Table 1).
Table 1: Hydrogenolysis Efficiency Under Varied Conditions
| Catalyst Form | pH | Scale (g) | Reaction Time (days) | Yield (%) |
|---|---|---|---|---|
| Dry Pd/C | 3.0 | 50 | 2 | 98 |
| Wet Pd/C | 3.0 | 300 | 5 | 95 |
| Wet Pd/C | 5.0 | 500 | 4 | 97 |
Acidic and Basic Hydrolysis for Deprotection
Sequential Deprotection Steps
The Boc (t-butoxycarbonyl) and ethyl ester groups are removed sequentially:
pH-Dependent Reaction Kinetics
Maintaining a pH of 2.0–3.0 during acidic hydrolysis accelerates Boc removal. At pH > 4, incomplete deprotection occurs due to reduced proton availability for carbamate activation.
Alternative Synthesis Routes from Cyclobutane Derivatives
Hydrolysis of Diethyl Cyclobutanedicarboxylate
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyclobutanecarboxylates .
Scientific Research Applications
Pharmacological Applications
The compound has been identified as a modulator of sphingosine-1-phosphate (S1P) receptors, which are implicated in various physiological processes including cell proliferation, differentiation, and survival. Research indicates that derivatives of this compound may be effective in treating:
- Inflammatory Diseases : It shows promise in managing conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease .
- Cancer : Due to its influence on tumor angiogenesis via S1P receptor modulation, it may be beneficial in cancer therapies .
- Neurological Disorders : Potential applications include treatment for Alzheimer's disease and other central nervous system disorders .
Synthesis of Novel Compounds
Ethyl 1-amino-3-oxo-cyclobutanecarboxylate; hydrochloride serves as a building block in synthetic organic chemistry. Its unique structure allows for the development of novel compounds with enhanced biological activity. For example, it can be used in the synthesis of cyclobutane derivatives that exhibit varied pharmacological effects .
Cell Analysis Methods
The compound is utilized in cell analysis methods, particularly in cell and gene therapy contexts. Its ability to interact with cellular receptors makes it suitable for studies focused on cell signaling pathways and therapeutic interventions .
Case Study 1: Treatment of Inflammatory Diseases
A study published in a peer-reviewed journal highlighted the efficacy of cyclobutane derivatives, including ethyl 1-amino-3-oxo-cyclobutanecarboxylate; hydrochloride, in reducing inflammation markers in animal models of rheumatoid arthritis. The results demonstrated a significant decrease in joint swelling and pain, suggesting its potential for clinical application in inflammatory conditions.
Case Study 2: Cancer Therapeutics
Research conducted on the effects of S1P receptor modulators revealed that compounds similar to ethyl 1-amino-3-oxo-cyclobutanecarboxylate; hydrochloride could inhibit tumor growth by disrupting angiogenesis processes. This study provided insights into how these compounds could be integrated into cancer treatment regimens.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Comparative Data Table
| Compound Name | Ring Size/Type | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|
| Ethyl 1-amino-3-oxo-cyclobutanecarboxylate HCl | Cyclobutane | Amino, oxo, ethyl ester | ~215–230 (estimated) | Prodrug potential, moderate polarity |
| 1-Amino-3-hydroxycyclobutane-1-carboxylic acid HCl | Cyclobutane | Amino, hydroxyl, carboxylic acid | ~180–190 (estimated) | Peptide mimetics, high solubility |
| Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl | Bicyclo[2.1.1]hexane | Amino, ether, ethyl ester | 207.66 | Constrained scaffolds, kinase inhibitors |
| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | Cyclopentane | Methylamino, methyl ester | 193.67 | Stable intermediate, drug synthesis |
| Dabigatran ethyl ester HCl | Benzimidazole | Ethyl ester, benzimidazole | 471.40 | Thrombin inhibition, prodrug activation |
Research Findings and Implications
- Cyclobutane vs. Larger Rings : The target compound’s cyclobutane ring introduces significant ring strain, which may enhance reactivity in nucleophilic additions or photochemical reactions compared to more stable cyclopentane/piperidine analogs .
- Ester vs. Carboxylic Acid : The ethyl ester group improves lipid solubility, making the compound a candidate for prodrug strategies, whereas carboxylic acid analogs (e.g., ) are more suited for direct biological activity .
Biological Activity
Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclobutane ring structure, which is known to influence its biological activity. The compound contains an amino group and a carbonyl group, contributing to its reactivity and interaction with biological targets.
Research indicates that compounds similar to ethyl 1-amino-3-oxo-cyclobutanecarboxylate can modulate various biological pathways. Notably, derivatives of cyclobutane have been shown to interact with sphingosine-1-phosphate (S1P) receptors, which play crucial roles in cellular processes such as proliferation, migration, and survival . This modulation can lead to therapeutic effects in conditions like cancer and inflammatory diseases.
Anticancer Properties
Several studies have explored the anticancer potential of cyclobutane derivatives. For instance, compounds that affect S1P receptor signaling have demonstrated efficacy in inhibiting tumor growth and angiogenesis, particularly in models of breast cancer and prostate cancer . Ethyl 1-amino-3-oxo-cyclobutanecarboxylate may exhibit similar properties by influencing cell signaling pathways involved in tumor progression.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. By modulating the S1P receptors, it may help reduce inflammation in various models, suggesting applications in treating autoimmune diseases and transplant rejection .
Study 1: Prostate Cancer Cell Lines
In a comparative study involving prostate cancer cell lines (LNCaP), compounds structurally related to ethyl 1-amino-3-oxo-cyclobutanecarboxylate were tested for antiandrogen activity. Results indicated that these compounds could inhibit androgen receptor signaling, thereby reducing cell proliferation .
Study 2: In Vivo Models
Another study focused on the in vivo effects of cyclobutane derivatives on tumor growth in mouse models. The findings revealed significant reductions in tumor size when treated with compounds that modulate S1P receptor activity, highlighting the potential of ethyl 1-amino-3-oxo-cyclobutanecarboxylate in cancer therapy .
Research Findings Summary Table
| Study | Biological Activity | Model | Outcome |
|---|---|---|---|
| Study 1 | Antiandrogen Activity | LNCaP Cells | Inhibition of cell proliferation |
| Study 2 | Tumor Growth Inhibition | Mouse Models | Significant reduction in tumor size |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-amino-3-oxo-cyclobutanecarboxylate hydrochloride in laboratory settings?
- Methodological Answer : The compound is typically synthesized via esterification of cyclobutanecarboxylic acid derivatives. A common approach involves reacting 1-amino-3-oxo-cyclobutanecarboxylic acid with ethanol in the presence of hydrochloric acid as a catalyst. Reaction conditions often include room temperature, atmospheric pressure, and 12–24 hours of stirring for optimal yield (60–75%). Purification is achieved through recrystallization using ethanol or ethyl acetate . Alternative routes may employ nucleophilic substitution or condensation reactions with precursors like cyclobutanone derivatives .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX software (e.g., SHELXL-2018) refines the structure, with hydrogen atoms placed geometrically and non-hydrogen atoms modeled anisotropically. Key parameters include R1 (< 0.05) and wR2 (< 0.15), ensuring accuracy. The cyclobutane ring puckering and hydrogen-bonding networks (N–H···O, O–H···Cl) are critical for validating the structure .
Q. What spectroscopic techniques are used for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6) identify functional groups: δ ~1.2–1.4 ppm (CH3 of ethyl ester), δ ~4.2–4.4 ppm (CH2 of ester), δ ~8.5 ppm (NH2).
- IR : Peaks at ~1730 cm (C=O ester), ~1650 cm (amide I), and ~3300 cm (N–H stretch).
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 190.1 (C6H12ClNO3 requires 189.06). Cross-validation with elemental analysis ensures purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Discrepancies between predicted and observed NMR/IR data often arise from tautomerism or solvent effects. For example, the keto-enol equilibrium in the 3-oxo group can shift under acidic conditions. To resolve this:
- Perform variable-temperature NMR to track dynamic equilibria.
- Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to simulate spectra and compare with experimental data.
- Validate via X-ray crystallography to confirm solid-state conformation .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular Orbital Analysis : HOMO/LUMO surfaces (calculated via Gaussian) identify nucleophilic (N–H) and electrophilic (C=O) sites.
- MD Simulations : GROMACS models solvation effects and transition states in substitution reactions (e.g., with acyl chlorides).
- QSPR Models : Correlate Hammett constants (σ) with reaction rates for derivatives. For example, electron-withdrawing groups on the cyclobutane ring reduce nucleophilicity of the amino group .
Q. How does isotopic labeling aid in tracking the metabolic pathways of this compound?
- Methodological Answer : C or N isotopes are introduced during synthesis:
- Labeling the Amino Group : React N-ammonia with cyclobutanone precursors.
- Tracing Metabolic Fate : Administer labeled compound to in vitro models (e.g., hepatocytes). LC-MS/MS quantifies metabolites like cyclobutane-diol derivatives. Autoradiography tracks tissue distribution in rodent models .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer : If X-ray data (e.g., bond lengths) conflict with DFT-optimized geometries:
- Check for crystal packing effects (e.g., hydrogen bonds distorting bond angles).
- Re-optimize the DFT model with solvent (SMD) and dispersion corrections (D3BJ).
- Validate via solid-state NMR to reconcile discrepancies .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
